3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide
CAS No.: 243963-39-5
Cat. No.: VC2333130
Molecular Formula: C12H23ClN2O
Molecular Weight: 246.78 g/mol
* For research use only. Not for human or veterinary use.
![3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide - 243963-39-5](/images/structure/VC2333130.png)
Specification
CAS No. | 243963-39-5 |
---|---|
Molecular Formula | C12H23ClN2O |
Molecular Weight | 246.78 g/mol |
IUPAC Name | 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide |
Standard InChI | InChI=1S/C12H23ClN2O/c1-4-15-7-5-6-10(15)8-14-11(16)12(2,3)9-13/h10H,4-9H2,1-3H3,(H,14,16) |
Standard InChI Key | RLCOAYIUIZYJOY-UHFFFAOYSA-N |
SMILES | CCN1CCCC1CNC(=O)C(C)(C)CCl |
Canonical SMILES | CCN1CCCC1CNC(=O)C(C)(C)CCl |
Introduction
Chemical Structure and Properties
Molecular Structure and Composition
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide is characterized by several distinct structural features:
-
Molecular Formula: C₁₂H₂₃ClN₂O
-
Molecular Weight: Approximately 258.78 g/mol
-
Key Structural Elements:
-
A propanamide backbone with geminal dimethyl substitution at the 2-position
-
A chlorine atom at the 3-position
-
An N-[(1-ethylpyrrolidin-2-yl)methyl] substituent on the amide nitrogen
-
The presence of the 1-ethylpyrrolidin-2-yl moiety is particularly significant, as pyrrolidine-containing compounds frequently exhibit biological activity due to their structural similarity to endogenous biomolecules and ability to interact with various biological targets.
Physical and Chemical Properties
Based on its chemical structure, 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide would be expected to exhibit the following properties:
Property | Predicted Value/Characteristic |
---|---|
Physical State | Likely a crystalline solid at room temperature |
Color | Presumed white to off-white |
Solubility | Soluble in organic solvents (dichloromethane, chloroform, DMSO); limited water solubility |
Log P | Moderately lipophilic (estimated 2-3) |
pKa | Weakly basic due to pyrrolidine nitrogen (estimated pKa ~8-9) |
Stability | Susceptible to hydrolysis under strongly acidic or basic conditions |
Stereochemistry | Contains a stereocenter at the 2-position of the pyrrolidine ring |
Spectroscopic Characteristics
The compound would display characteristic spectroscopic properties that could be used for identification and structural confirmation:
Analytical Method | Expected Observations |
---|---|
IR Spectroscopy | Strong C=O stretching band (1630-1680 cm⁻¹); C-N stretching (1200-1350 cm⁻¹); C-Cl stretching (600-800 cm⁻¹) |
¹H NMR | Signals for geminal dimethyl groups (δ ~1.2 ppm); pyrrolidine ring protons (δ ~1.8-3.5 ppm); N-ethyl group (δ ~1.1-2.7 ppm); methylene bridge (δ ~3.3-3.6 ppm) |
¹³C NMR | Carbonyl carbon signal (δ ~170-175 ppm); quaternary carbon with dimethyl groups (δ ~45-50 ppm); chlorinated carbon (δ ~60-65 ppm); pyrrolidine carbons (δ ~20-60 ppm) |
Mass Spectrometry | Molecular ion peak corresponding to m/z 258; fragmentation pattern likely involving loss of chlorine (m/z 223) and cleavage around the amide bond |
Synthesis Methodologies
Retrosynthetic Analysis
The preparation of 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide can be approached through rational retrosynthetic analysis, identifying key disconnections:
-
The primary disconnection would be at the amide bond, suggesting a condensation reaction between 3-chloro-2,2-dimethylpropanoyl chloride and (1-ethylpyrrolidin-2-yl)methylamine
-
The required amine component could be derived from 2-(aminomethyl)pyrrolidine through selective N-alkylation
-
The acid chloride component would be prepared from the corresponding carboxylic acid
Synthetic Routes
A typical synthetic pathway would involve:
Route A: Amide Formation via Acid Chloride
-
Conversion of 3-chloro-2,2-dimethylpropanoic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride
-
Reaction of the acid chloride with (1-ethylpyrrolidin-2-yl)methylamine in the presence of a base (e.g., triethylamine)
-
Purification of the crude amide product through chromatography or recrystallization
Route B: Direct Amide Coupling
-
Direct coupling of 3-chloro-2,2-dimethylpropanoic acid with (1-ethylpyrrolidin-2-yl)methylamine using coupling reagents such as DCC/HOBt, HATU, or EDC/NHS
-
Optimization of reaction conditions to maximize yield and minimize racemization
-
Product isolation and purification
Reaction Optimization Parameters
Several parameters require optimization to achieve efficient synthesis:
Parameter | Optimization Considerations |
---|---|
Solvent Selection | Dichloromethane, THF, or DMF depending on solubility requirements |
Temperature | Typically room temperature for amide formation; cooling may be necessary for acid chloride formation |
Base | Triethylamine, DIPEA, or pyridine to neutralize HCl formed |
Reaction Time | Typically 4-24 hours with monitoring by TLC or HPLC |
Purification Strategy | Column chromatography with appropriate solvent systems; recrystallization conditions |
Chemical Reactivity
Reactive Centers
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide contains several reactive centers that can participate in diverse chemical transformations:
Reactive Site | Nature of Reactivity | Potential Reactions |
---|---|---|
Chlorine atom | Electrophilic center | Nucleophilic substitution (SN2) |
Amide carbonyl | Electrophilic carbon | Hydrolysis, reduction, transamidation |
Pyrrolidine nitrogen | Nucleophilic center | Alkylation, acylation, quaternization |
Geminal dimethyl carbon | Sterically hindered center | Limited reactivity under most conditions |
Nucleophilic Substitution Reactions
The chlorine atom in the compound represents a primary site for chemical modification through nucleophilic substitution:
-
Azidation: Reaction with sodium azide can yield the corresponding azido derivative, creating a handle for click chemistry applications
-
Thiolation: Substitution with thiols produces thioether derivatives with altered physical properties
-
Amination: Reaction with primary or secondary amines generates amino derivatives with potential for enhanced hydrogen bonding
These substitution reactions typically proceed via an SN2 mechanism, with inversion of configuration at the chlorinated carbon if stereochemically defined.
Transformations of the Amide Group
The amide functionality offers several possibilities for chemical transformation:
-
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to regenerate the carboxylic acid and amine components
-
Reduction: Treatment with strong reducing agents like lithium aluminum hydride can convert the amide to the corresponding amine
-
Transamidation: Exchange of the amine component under appropriate catalytic conditions
Pyrrolidine Modifications
The pyrrolidine moiety presents opportunities for further functionalization:
-
N-Alkylation: Further alkylation of the pyrrolidine nitrogen can generate quaternary ammonium salts
-
N-Oxidation: Oxidation with hydrogen peroxide or m-CPBA can yield the corresponding N-oxide
-
Ring-opening reactions: Under harsh conditions, the pyrrolidine ring may undergo cleavage reactions
Structure-Activity Relationships
Key Structural Features and Their Significance
Several structural elements contribute to the potential biological activity of 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide:
Structural Feature | Potential Biological Significance |
---|---|
Pyrrolidine ring | Confers rigidity and defined spatial orientation; may facilitate binding to biological targets |
Ethyl substitution on pyrrolidine | Modulates basicity and lipophilicity; may influence membrane permeability |
Amide linkage | Provides hydrogen bond acceptor capability; contributes to metabolic stability |
Chloroalkyl group | Potential electrophilic center for covalent interaction with biological nucleophiles |
Geminal dimethyl substitution | Creates steric bulk that can influence binding selectivity |
Analytical Methods
Identification and Characterization Techniques
Comprehensive characterization of 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide would employ multiple analytical techniques:
Analytical Technique | Application in Characterization |
---|---|
NMR Spectroscopy | Structural confirmation; determination of regiochemistry and stereochemistry |
Mass Spectrometry | Molecular weight confirmation; fragmentation pattern analysis |
Infrared Spectroscopy | Functional group identification; confirmation of amide linkage |
X-ray Crystallography | Absolute configuration determination if crystalline material is available |
Elemental Analysis | Confirmation of elemental composition |
Stability Studies
Understanding the stability profile of the compound is critical for handling and storage:
-
Thermal Stability: Determination of decomposition temperature and thermal degradation products
-
Solution Stability: Investigation of hydrolysis rates in various pH environments
-
Photostability: Assessment of sensitivity to light exposure
-
Long-term Storage Stability: Evaluation of appropriate storage conditions
Future Research Directions
Synthetic Methodology Development
Further research into efficient preparation methods could include:
-
Catalytic Approaches: Development of catalytic methods for direct amide formation
-
Green Chemistry Applications: Exploration of environmentally friendly synthesis routes
-
Flow Chemistry Adaptations: Implementation of continuous flow processes for scale-up
-
Asymmetric Synthesis: Methods for preparing enantiomerically pure material
Biological Evaluation
Comprehensive biological assessment would involve:
-
Broad Spectrum Screening: Testing against diverse biological targets to identify potential activities
-
Structure-Activity Relationship Studies: Systematic structural modification to optimize activity
-
Mechanism of Action Studies: Investigation of molecular interactions with biological targets
-
In Vivo Evaluation: Assessment of pharmacokinetic properties and efficacy in appropriate models
Materials Science Applications
Exploration of potential applications beyond traditional pharmaceutical and synthetic uses:
-
Coordination Chemistry: Investigation of metal-binding properties
-
Polymer Science: Potential use as a monomer or polymer additive
-
Surface Chemistry: Examination of self-assembly behavior and surface modification applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume